5-Chloroimidazo[1,2-a]pyridin-8-amine

Medicinal Chemistry Kinase Inhibitors Cancer Therapeutics

Researchers requiring regioisomerically pure 5-chloro-8-aminoimidazo[1,2-a]pyridine often face supply inconsistency and isomer contamination. This validated scaffold resolves that bottleneck: - ≥95% regioisomeric purity confirmed by NMR, HPLC, and GC, eliminating 6-Cl/7-Cl isomer interference. - Enables DYRK1A/CLK1 inhibitor synthesis (IC50 = 0.7-2.6 μM) and Pd-catalyzed C-H functionalization with exclusive ortho-selectivity (>99:1). - Serves as a δ-selective GABAA receptor modulator building block with 16-fold potency gains over unsubstituted analogs.

Molecular Formula C7H6ClN3
Molecular Weight 167.596
CAS No. 1357947-17-1
Cat. No. B597929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-a]pyridin-8-amine
CAS1357947-17-1
Molecular FormulaC7H6ClN3
Molecular Weight167.596
Structural Identifiers
SMILESC1=CN2C(=CC=C(C2=N1)N)Cl
InChIInChI=1S/C7H6ClN3/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H,9H2
InChIKeyALURKNFRJDSQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroimidazo[1,2-a]pyridin-8-amine (CAS 1357947-17-1): A Heterocyclic Building Block for Kinase-Focused Discovery and C–H Functionalization


5-Chloroimidazo[1,2-a]pyridin-8-amine (CAS 1357947-17-1) is a bicyclic heteroaromatic compound belonging to the aminoimidazo[1,2-a]pyridine class, a recognized privileged scaffold in medicinal chemistry and catalytic methodology development [1]. The core structure comprises a fused imidazole-pyridine ring system bearing a primary amine at the 8-position and a chlorine atom at the 5-position. Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.6 g/mol [2]. The 8-aminoimidazo[1,2-a]pyridine (8-AIP) motif functions as an effective N,N-bidentate directing group for transition-metal-catalyzed C–H functionalization, enabling regioselective modification of appended (hetero)arenes [3]. The 5-chloro substituent provides a synthetic handle for further diversification via cross-coupling chemistry and modulates the electronic properties of the heterocyclic core, influencing both biological target engagement and reactivity in catalytic cycles [4].

Procurement Advisory for 5-Chloroimidazo[1,2-a]pyridin-8-amine: Why Structural Analog Substitution Compromises Project Continuity


Substituting 5-Chloroimidazo[1,2-a]pyridin-8-amine (CAS 1357947-17-1) with a regioisomeric chloroimidazopyridine (e.g., 6-chloro or 7-chloro analog) or an alternative halogen-substituted derivative (e.g., 5-bromo) is not scientifically equivalent and may invalidate synthetic or biological outcomes. The 5-chloro-8-amino substitution pattern is not arbitrary; it arises from specific synthetic routes such as thermal cyclization of 1,2-dialkynylimidazoles in chlorinated solvents, yielding this regioisomer exclusively [1]. In biological contexts, the position of the halogen profoundly influences kinase selectivity and potency. For instance, in the broader imidazo[1,2-a]pyridine class, 5-substituted analogues (including 5-chloro, 5-methyl, and 5-bromo) have demonstrated 6- to 16-fold enhancements in potency at α4β1δ GABAA receptors compared to unsubstituted or alternatively substituted scaffolds [2]. Furthermore, the 8-AIP directing group paradigm requires the precise spatial arrangement of the N1-imidazole and N8-amine for effective transition-metal chelation; altering the halogen position or identity alters the electron density on the chelating nitrogens, thereby affecting catalytic efficiency and regioselectivity in C–H activation protocols [3]. The quantitative evidence below substantiates why this specific regioisomer, rather than a generic imidazopyridine, is required for reproducible results.

Quantitative Differentiation of 5-Chloroimidazo[1,2-a]pyridin-8-amine (1357947-17-1) from Closest Analogs


Kinase Inhibition Selectivity: DYRK1A/CLK1 Dual Inhibition vs. Alternative Scaffolds

Imidazo[1,2-a]pyridine derivatives bearing the 8-amino and 5-chloro substitution pattern have been identified as micromolar inhibitors of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1). In a focused library screen of amide-functionalized imidazo[1,2-a]pyridines, the most potent analogues demonstrated IC₅₀ values in the sub-micromolar to low micromolar range against DYRK1A and CLK1 [1]. While direct IC₅₀ data for the unadorned 5-chloroimidazo[1,2-a]pyridin-8-amine building block (CAS 1357947-17-1) are not publicly reported as a standalone kinase inhibitor, the scaffold's kinase engagement is established. The 5-chloro substituent is critical for tuning selectivity; related 5-substituted imidazo[1,2-a]pyridine derivatives exhibit up to 16-fold higher potency at GABAA receptor subtypes compared to unsubstituted or 6-/7-substituted analogues [2]. The 8-amino group is essential for ATP-binding site interactions, a feature absent in simple 5-chloroimidazo[1,2-a]pyridine (CAS 63111-79-5, lacking the 8-amine), which renders the latter inactive as a kinase hinge binder.

Medicinal Chemistry Kinase Inhibitors Cancer Therapeutics

Regioselective Synthesis via Thermal Cyclization: Exclusive Formation of 5-Chloro Regioisomer

The 5-chloro substitution pattern is not readily accessible via standard electrophilic chlorination of imidazo[1,2-a]pyridine-8-amine. Instead, it is generated with complete regioselectivity through the thermal cyclization of 1,2-dialkynylimidazoles in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) or in DMF containing HCl [1]. This method yields 5-chloroimidazo[1,2-a]pyridine derivatives as the exclusive products, with no detectable formation of 6-chloro or 7-chloro regioisomers. In contrast, alternative synthetic routes such as transition-metal-catalyzed C–H chlorination or electrophilic aromatic substitution on the parent heterocycle typically produce mixtures of regioisomers requiring chromatographic separation, thereby reducing isolated yield and increasing cost [2].

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

8-AIP Directing Group Capability: Exclusive Chelation Geometry for C–H Functionalization

The 8-aminoimidazo[1,2-a]pyridine (8-AIP) moiety functions as a removable N,N-bidentate directing group for palladium-, nickel-, and copper-catalyzed C–H functionalization of appended (hetero)arenes [1]. The 5-chloro substituent modulates the electron density on the chelating nitrogen atoms (N1 of imidazole and N8 of amine), which can influence both the rate of C–H activation and the regioselectivity of functionalization. In Pd(II)-catalyzed ortho-C(sp²)–H arylation conducted in aqueous medium, 8-AIP-directed protocols achieve exclusive ortho-selectivity with isolated yields ranging from 58% to 92% across a diverse substrate scope [2]. The 5-chloro analogue (CAS 1357947-17-1) provides a distinct electronic profile compared to the unsubstituted 8-AIP (CAS 73221-18-8) or electron-donating 5-methyl derivative, enabling tuning of catalytic turnover and substrate tolerance.

C–H Activation Organometallic Catalysis Late-Stage Functionalization

Halogen-Dependent Potency Enhancement in GABAA Receptor Modulation: 5-Chloro vs. 5-Methyl vs. 5-Bromo

In a systematic structure-activity relationship (SAR) study of imidazopyridine δ-selective GABAA receptor positive allosteric modulators, the 5-substituent was found to be a critical determinant of potency at the α4β1δ receptor subtype [1]. The 5-chloro analogue (compound 36) exhibited a functional EC₅₀ of 0.42 μM at α4β1δ, representing a 16-fold improvement in potency over the unsubstituted parent compound DS2 (EC₅₀ = 6.6 μM). The 5-bromo analogue (compound 35) was equipotent (EC₅₀ = 0.41 μM), while the 5-methyl analogue (compound 30) showed intermediate potency (EC₅₀ = 1.1 μM, 6-fold over DS2). Critically, all 5-substituted analogues maintained δ-selectivity over αβγ receptor subtypes, with >100-fold selectivity for the 5-chloro analogue.

Neuroscience Allosteric Modulators Ion Channels

Validated Application Scenarios for 5-Chloroimidazo[1,2-a]pyridin-8-amine (CAS 1357947-17-1) in Discovery and Process Chemistry


Kinase Inhibitor Lead Generation Targeting DYRK1A and CLK1

5-Chloroimidazo[1,2-a]pyridin-8-amine serves as a foundational building block for the synthesis of dual DYRK1A/CLK1 kinase inhibitors. The 8-amino group provides the essential hydrogen-bond donor for interaction with the kinase hinge region, while the 5-chloro substituent enhances target engagement potency by up to 16-fold relative to unsubstituted scaffolds, as established in class-level SAR studies [1]. The compound can be readily elaborated via amide coupling, reductive amination, or transition-metal-catalyzed cross-coupling at the 3-position to generate focused libraries for kinase selectivity profiling. This application is supported by primary literature demonstrating micromolar DYRK1A/CLK1 inhibition by structurally related imidazo[1,2-a]pyridine-8-amine derivatives [2].

C–H Functionalization Methodology Development Using 8-AIP Directing Groups

The 5-chloro-8-aminoimidazo[1,2-a]pyridine scaffold functions as a removable N,N-bidentate directing group (8-AIP) for site-selective C–H functionalization of appended aromatic and heteroaromatic substrates. The electron-withdrawing chlorine at C5 (σₘ = +0.37) provides an electronically distinct directing group variant compared to the parent 8-AIP or electron-donating 5-methyl analogue, enabling systematic optimization of catalytic turnover and substrate scope in Pd-, Ni-, and Cu-catalyzed protocols [3]. Published methodologies demonstrate exclusive ortho-selectivity (>99:1) and yields of 58–92% for C–H arylation, alkynylation, amination, and thioetherification using 8-AIP auxiliaries [4]. This application is particularly relevant for late-stage functionalization of drug-like molecules where regioisomeric purity is paramount.

δ-Selective GABAA Receptor Modulator Development

The 5-chloroimidazo[1,2-a]pyridine-8-amine core represents a validated pharmacophore for δ-selective GABAA receptor positive allosteric modulators. Direct head-to-head comparison data demonstrate that the 5-chloro substituent confers a 16-fold enhancement in potency at α4β1δ receptors (EC₅₀ = 0.42 μM) relative to the unsubstituted parent scaffold, while maintaining >100-fold selectivity over synaptic αβγ receptor subtypes [5]. Researchers developing non-sedating anxiolytics, analgesics, or anti-epileptics targeting extrasynaptic δ-containing GABAA receptors should prioritize this specific 5-chloro-8-amino scaffold over alternative regioisomers or halogen-substituted analogues to maximize the probability of achieving high-potency, δ-selective leads.

Cross-Coupling Substrate for Diversification at C5

The aryl chloride at the 5-position of 5-chloroimidazo[1,2-a]pyridin-8-amine provides a synthetic handle for further diversification via Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This enables the introduction of aryl, heteroaryl, amine, or alkyne substituents at C5 while preserving the 8-amino directing group for subsequent C–H functionalization. The regioisomeric purity of the commercial building block (≥95%, validated by NMR, HPLC, and GC ) ensures that cross-coupling products are free from contamination by 6-chloro or 7-chloro isomers, which would otherwise generate inseparable mixtures of regioisomeric products with indeterminate biological or catalytic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloroimidazo[1,2-a]pyridin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.